5-Chloro-8-hydroxyquinolinium hydrogen sulphate
CAS No.: 93804-18-3
Cat. No.: VC16194976
Molecular Formula: C9H8ClNO5S
Molecular Weight: 277.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93804-18-3 |
|---|---|
| Molecular Formula | C9H8ClNO5S |
| Molecular Weight | 277.68 g/mol |
| IUPAC Name | 5-chloroquinolin-1-ium-8-ol;hydrogen sulfate |
| Standard InChI | InChI=1S/C9H6ClNO.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h1-5,12H;(H2,1,2,3,4) |
| Standard InChI Key | MRHXDSLTWGHGHW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2[NH+]=C1)O)Cl.OS(=O)(=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Chloro-8-hydroxyquinolinium hydrogen sulphate is a sulfonic acid derivative of 8-hydroxyquinoline, featuring a chloro substituent at the 5th position of the quinoline ring. Its IUPAC name, 5-chloroquinolin-1-ium-8-ol; hydrogen sulfate, reflects the protonation of the quinoline nitrogen and the presence of a hydrogen sulfate counterion. The compound’s canonical SMILES representation, C1=CC2=C(C=CC(=C2[NH+]=C1)O)Cl.O, illustrates the fused benzene-pyridine ring system with chlorine and hydroxyl functional groups.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClNO₅S |
| Molecular Weight | 277.68 g/mol |
| IUPAC Name | 5-chloroquinolin-1-ium-8-ol; hydrogen sulfate |
| InChI Key | MRHXDSLTWGHGHW-UHFFFAOYSA-N |
| CAS Registry Number | 93804-18-3 |
The Standard InChI string (InChI=1S/C9H6ClNO.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h1-5,12H;(H2,1,2,3,4)) confirms the compound’s protonated quinolinium structure and hydrogen sulfate anion. X-ray crystallography of analogous quinoline derivatives, such as 6-chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline, reveals planar aromatic systems with dihedral angles influencing molecular packing . Such structural insights suggest that the chloro and sulfate groups in 5-chloro-8-hydroxyquinolinium hydrogen sulphate enhance its solubility and reactivity compared to non-sulfonated analogs.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 5-chloro-8-hydroxyquinolinium hydrogen sulphate typically involves the sulfonation of 5-chloro-8-hydroxyquinoline using concentrated sulfuric acid. A documented method employs 4-chloronitrophenol and 4-chloro-ortho-aminophenol as precursors, where sulfuric acid acts as both a catalyst and sulfonating agent. The reaction proceeds via electrophilic substitution, with the sulfate group attaching to the quinoline nitrogen, followed by protonation to form the quinolinium cation.
Table 2: Synthetic Conditions
| Parameter | Detail |
|---|---|
| Precursors | 4-chloronitrophenol, 4-chloro-ortho-aminophenol |
| Reagent | Concentrated H₂SO₄ |
| Temperature | 80–100°C |
| Yield | 60–75% (reported for analogs) |
Optimization studies for similar compounds indicate that temperature control above 80°C minimizes byproduct formation, while excess sulfuric acid ensures complete sulfonation. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding a white crystalline product with >95% purity.
Industrial-Scale Production
Biological Activity and Mechanisms
Antimicrobial Properties
5-Chloro-8-hydroxyquinolinium hydrogen sulphate exhibits broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves metal ion chelation, disrupting microbial metalloenzymes critical for DNA replication and oxidative phosphorylation. The chloro group enhances membrane permeability, allowing deeper penetration into bacterial biofilms.
Table 3: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 4.2 | Mitochondrial apoptosis |
| A549 (Lung Cancer) | 5.8 | Caspase-3 activation |
| HepG2 (Liver Cancer) | 6.3 | ROS generation |
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for antifungal coatings in medical devices and a stabilizer in antibiotic formulations. Its metal-chelating properties are exploited in topical creams for treating zinc-dependent dermatological infections.
Materials Science
In organic electronics, 5-chloro-8-hydroxyquinolinium hydrogen sulphate acts as a charge-transfer agent in photovoltaic cells, enhancing electron mobility by 30% in polymer-fullerene blends. Its thermal stability (decomposition temperature >250°C) makes it suitable for high-temperature processing in semiconductor manufacturing.
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